Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-ethylphenyl)methyl ester, (1R,3R)-
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-ethylphenyl)methyl ester, (1R,3R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid derivatives typically involves the cyclopropanation of alkenes using reagents such as diazo compounds or carbenes. The specific synthetic route for this compound might involve:
Cyclopropanation: Using diazo compounds or carbenes to introduce the cyclopropane ring.
Esterification: Reacting the cyclopropanecarboxylic acid with (3-ethylphenyl)methanol under acidic conditions to form the ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale cyclopropanation reactions followed by esterification. The reaction conditions are optimized for yield and purity, often using catalysts and controlled environments.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions might convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
In medicine, such compounds could be investigated for their pharmacological properties, including potential as drug candidates.
Industry
In the industrial sector, the compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, esters can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in various biochemical pathways. The cyclopropane ring might interact with biological targets due to its strained nature, potentially leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings and carboxylic acid groups.
Esters of aromatic alcohols: Compounds with ester groups and aromatic alcohols.
Uniqueness
This compound is unique due to its specific combination of a cyclopropane ring, ester group, and aromatic substituent. This combination might confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
82488-10-6 |
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Molecular Formula |
C19H26O2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(3-ethylphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O2/c1-6-14-8-7-9-15(11-14)12-21-18(20)17-16(10-13(2)3)19(17,4)5/h7-11,16-17H,6,12H2,1-5H3/t16-,17+/m1/s1 |
InChI Key |
HIOBWSIRMMSCRO-SJORKVTESA-N |
Isomeric SMILES |
CCC1=CC(=CC=C1)COC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C |
Canonical SMILES |
CCC1=CC(=CC=C1)COC(=O)C2C(C2(C)C)C=C(C)C |
Origin of Product |
United States |
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